1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Antibacterial Activity:

A study published in the journal " Arzneimittelforschung" investigated the synthesis and in-vitro antibacterial activity of a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, including 5-Imidazolesulfonamide, 1-methyl-4-nitro-. The study found that the compound exhibited promising antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) value of less than or equal to 8 micrograms/mL. However, it showed no significant activity against Gram-negative bacteria at tested concentrations. []

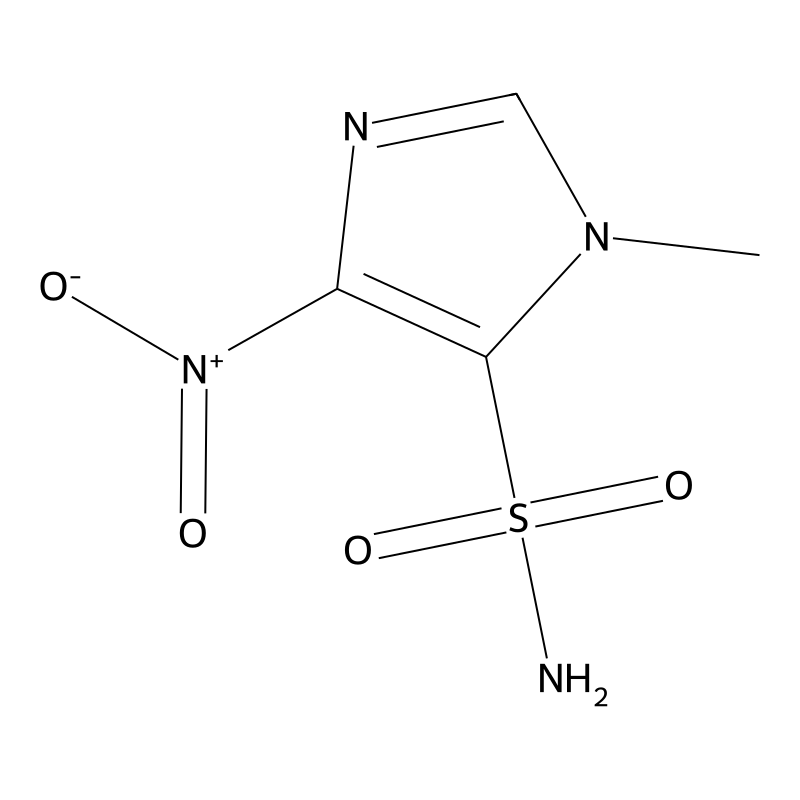

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- is a chemical compound characterized by its imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The molecular formula for this compound is , and it has a molecular weight of approximately 205.19 g/mol. The compound features a methyl group at the N-1 position, a nitro group at the C-4 position, and a sulfonamide group at the C-5 position, contributing to its unique chemical properties and biological activities .

Metronidazole's mechanism of action is not fully understood but is believed to involve its selective toxicity towards anaerobic bacteria. Here's the current understanding:

- Metronidazole must first enter the bacterial cell. This is facilitated by its good penetration through cell membranes [2].

- Inside the anaerobic bacteria, Metronidazole undergoes reduction by bacterial enzymes. This reduction process activates the drug [3].

- The activated form of Metronidazole disrupts bacterial DNA replication and inhibits protein synthesis, ultimately leading to cell death [3].

Note

This mechanism is specific to anaerobic bacteria. Metronidazole has little to no effect on aerobic bacteria as they lack the enzymes necessary for its activation [3].

- Toxicity: Metronidazole is generally well-tolerated, but side effects like nausea, diarrhea, and metallic taste can occur [2].

- Flammability: Metronidazole is not flammable [7].

- Reactivity: Metronidazole is relatively stable under physiological conditions but can decompose in extreme conditions [6].

Safety precautions

Data source:

- Nitration: The nitro group can participate in electrophilic aromatic substitution reactions.

- Sulfonamide Formation: The sulfonamide group can react with nucleophiles, leading to sulfonamide derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity .

This compound exhibits notable biological activities, particularly in antimicrobial and antiparasitic domains. Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa. The mechanism involves the reduction of the nitro group, which generates reactive intermediates that damage cellular components, leading to cell death. Studies have indicated that compounds with similar structures have shown efficacy against various pathogens, including those responsible for infections like trichomoniasis and giardiasis .

Synthesis of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- can be achieved through several methods:

- Condensation Reactions: Combining appropriate sulfonamides with imidazole precursors under acidic or basic conditions.

- Catalyzed Reactions: Utilizing metal catalysts (e.g., rhodium) to facilitate the formation of the imidazole ring from simpler precursors .

- Functional Group Transformations: Modifying existing imidazole derivatives to introduce the nitro and sulfonamide groups through specific reactions such as nitration or sulfonation .

The primary applications of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- include:

- Pharmaceuticals: As an active ingredient in drugs targeting bacterial and protozoal infections.

- Research: Used in studies exploring new antimicrobial agents and understanding mechanisms of action in biochemical pathways.

- Agriculture: Potential use in developing pesticides or herbicides due to its biological activity against certain pathogens .

Interaction studies have demonstrated that 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- can interact with various biological targets:

- Enzymatic Inhibition: It may inhibit enzymes involved in microbial metabolism, leading to reduced pathogen viability.

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with bacterial DNA gyrase and other targets, indicating potential as a therapeutic agent .

Similar compounds include:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-Methyl-4-nitroimidazole | Nitro group at C-4 | Commonly used as an intermediate in drug synthesis |

| 5-Nitroimidazole | Nitro group at C-5 | Broad-spectrum antimicrobial activity |

| 2-Methylimidazole | Methyl group at C-2 | Less potent than nitro derivatives |

| 1-Methylimidazole | Methyl group at N-1 | Used in various organic synthesis applications |

The uniqueness of 1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- lies in its combination of both sulfonamide and nitro functionalities, which enhances its biological activity compared to other imidazole derivatives. This dual functionality allows for diverse applications in medicinal chemistry and pharmacology .

1H-Imidazole-5-sulfonamide (9CI), 1-methyl-4-nitro- (CAS: 6339-55-5) emerged as a structurally modified nitroimidazole derivative during efforts to optimize hypoxic cell radiosensitizers and cytotoxic agents in the late 20th century. Early synthesis routes involved nitration and sulfonamide functionalization of imidazole precursors, as documented in patents describing methods for producing halogenated and sulfonated nitroimidazoles. Its development was driven by the need for compounds with enhanced electron affinity to improve radiosensitization efficacy while minimizing systemic toxicity.

Key milestones include:

- 1970s–1980s: Identification of its radiosensitizing properties in vitro, with studies demonstrating preferential cytotoxicity toward aerobic cells compared to hypoxic ones.

- 2000s: Structural optimization for kinase inhibition, particularly targeting microtubule affinity-regulating kinase 4 (MARK4), a regulator of cancer cell proliferation.

- 2020s: Exploration as a hybrid pharmacophore combining nitroimidazole redox activity with sulfonamide-based enzyme inhibition.

Chemical Classification and Relation to Nitroimidazole Family

This compound belongs to the 4-nitroimidazole subclass, characterized by a nitro group (-NO₂) at the 4-position of the imidazole ring (Table 1). Its structure includes:

- A methyl group at N-1, enhancing metabolic stability.

- A sulfonamide group (-SO₂NH₂) at C-5, enabling hydrogen bonding with biological targets.

| Feature | 1-Methyl-4-Nitro-1H-Imidazole-5-Sulfonamide | Metronidazole (5-Nitroimidazole) |

|---|---|---|

| Nitro Group Position | C4 | C5 |

| Key Substituents | C5-SO₂NH₂, N1-CH₃ | C1-CH₂CH₂OH, C2-CH₃ |

| Molecular Formula | C₄H₆N₄O₄S | C₆H₉N₃O₃ |

| Primary Applications | Radiosensitization, kinase inhibition | Antimicrobial, antiparasitic |

The sulfonamide moiety distinguishes it from conventional 5-nitroimidazoles, enabling unique interactions with enzymes like MARK4 and bacterial nitroreductases.

Research Significance in Biochemistry and Medicinal Chemistry

Hypoxic Cell Radiosensitization

The compound’s nitro group undergoes redox cycling in hypoxic environments, generating reactive nitrogen species that potentiate radiation-induced DNA damage. Studies reported a 10⁻² surviving fraction of V79 cells after 2-hour exposure to 5 μM concentrations under aerobic conditions. Its sulfonamide group further enhances solubility, improving tumor penetration compared to non-sulfonated analogs.

Kinase Inhibition and Cancer Therapeutics

Inhibition of MARK4, a serine/threonine kinase overexpressed in cancers, has been demonstrated through:

- Molecular docking: The nitro group forms hydrogen bonds with Asp196 in MARK4’s catalytic domain.

- In vitro assays: Hybrid derivatives show IC₅₀ values <10 μM against MARK4, with selectivity over 30 related kinases.

Synthetic Versatility

The compound serves as a precursor for halogenated derivatives (e.g., 5-chloro-1-methyl-4-nitroimidazole) via reactions with chlorinating agents like POCl₃. Recent protocols employ azeotropic dehydration in toluene to achieve >95% purity.

Table 2: Synthetic Methods for 1-Methyl-4-Nitro-1H-Imidazole-5-Sulfonamide

Molecular Formula (C4H6N4O4S) and Weight (206.18 g/mol)

1H-Imidazole-5-sulfonamide, 1-methyl-4-nitro- is an organic compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol [14]. This compound belongs to the class of imidazole derivatives containing both nitro and sulfonamide functional groups [14] [18]. The empirical formula indicates the presence of 4 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom, which together constitute the complete molecular structure [14] [9].

The molecular weight calculation is derived from the atomic weights of the constituent elements: carbon (12.01 g/mol × 4), hydrogen (1.01 g/mol × 6), nitrogen (14.01 g/mol × 4), oxygen (16.00 g/mol × 4), and sulfur (32.07 g/mol × 1) [14] [5]. This precise molecular weight is crucial for analytical identification and quantification of the compound in various chemical and spectroscopic analyses [9].

| Property | Value |

|---|---|

| Molecular Formula | C4H6N4O4S |

| Molecular Weight | 206.18 g/mol |

| CAS Number | 6339-55-5 |

Structural Representation and IUPAC Nomenclature

The structural representation of 1H-Imidazole-5-sulfonamide, 1-methyl-4-nitro- features a five-membered imidazole ring as the core structure [14] [18]. This heterocyclic ring contains two nitrogen atoms at positions 1 and 3, with carbon atoms at positions 2, 4, and 5 [14]. The compound has three key substituents: a methyl group (-CH3) attached to the nitrogen at position 1, a nitro group (-NO2) at position 4, and a sulfonamide group (-SO2NH2) at position 5 [14] [18].

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is named 1-methyl-4-nitro-1H-imidazole-5-sulfonamide [14]. This systematic name indicates the parent imidazole structure with the specified substituents and their positions [18]. The "1H" designation in the name indicates that the hydrogen is attached to the nitrogen at position 1, which is also the position of the methyl substituent [14] [18].

The structural arrangement creates a planar imidazole ring with delocalized π-electrons, contributing to the aromatic character of the compound [13]. The bond lengths within the imidazole ring typically range from 1.30 to 1.40 Å for C-N and C=N bonds, while the bond angles in the five-membered ring are approximately 105-110° [13] [14].

InChI and SMILES Notations

The International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations provide standardized representations of the chemical structure, enabling digital processing and database searching [14] [5].

The InChI notation for 1-methyl-4-nitro-1H-imidazole-5-sulfonamide is:

InChI=1S/C4H6N4O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3,(H2,5,11,12) [14]

The corresponding InChIKey, which is a condensed, fixed-length representation of the InChI, is:

PSVBNWGDMOPOKM-UHFFFAOYSA-N [14]

The SMILES notation for this compound is:

CN1C=NC(=C1N+[O-])S(=O)(=O)N [14] [18]

These notations encode the complete structural information of the molecule, including atom connectivity, bond types, stereochemistry, and charge distribution [14] [5]. The SMILES notation specifically represents the methyl group (C), the imidazole ring with nitrogen atoms (N), the nitro group (N+[O-]), and the sulfonamide group (S(=O)(=O)N) [14] [18].

Physical Properties

Melting and Boiling Points

The melting and boiling points of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide are not extensively documented in the scientific literature [10]. Based on structurally similar compounds, particularly other substituted imidazoles with nitro and sulfonamide groups, the melting point is likely to be above 200°C [11] [10]. For instance, related compounds such as 1-methyl-4-nitro-1H-imidazol-5-amine have been reported to decompose at temperatures exceeding 288°C rather than exhibiting a clean melting transition [11].

The boiling point of this compound is expected to be significantly higher, potentially in the range of 400-500°C at standard pressure, though direct experimental determination is challenging due to the likelihood of thermal decomposition before the boiling point is reached [10] [11]. The high boiling point can be attributed to the presence of strong intermolecular forces, particularly hydrogen bonding through the sulfonamide group and dipole-dipole interactions involving the nitro group [10] [25].

Solubility Characteristics

1-Methyl-4-nitro-1H-imidazole-5-sulfonamide demonstrates limited solubility in water, which is a common characteristic of compounds containing both polar and non-polar structural elements [10] . The solubility behavior is influenced by the competing effects of the hydrophilic sulfonamide group, which can form hydrogen bonds with water molecules, and the relatively hydrophobic imidazole ring with its methyl substituent [10].

The compound exhibits improved solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, particularly when heated [11] [10]. This enhanced solubility in polar organic solvents is attributed to the ability of these solvents to interact with both the polar functional groups (nitro and sulfonamide) and the less polar regions of the molecule [11].

The solubility is also pH-dependent due to the weakly acidic nature of the sulfonamide group, with increased solubility observed in basic conditions where deprotonation of the sulfonamide can occur [10] . This property is significant for analytical procedures and potential applications where controlled solubility is important [10].

Crystalline Structure Analysis

The crystalline structure of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide has not been comprehensively characterized in the available literature [10] [19]. Based on structural analogues and theoretical considerations, the compound is likely to crystallize in either a monoclinic or orthorhombic crystal system, which are common for heterocyclic compounds with similar functional groups [19] [10].

The crystal packing arrangement is expected to be significantly influenced by intermolecular hydrogen bonding networks involving the sulfonamide group (-SO2NH2), which can act as both hydrogen bond donors and acceptors [10] [19]. Additionally, dipole-dipole interactions involving the nitro group and π-stacking interactions between the aromatic imidazole rings likely contribute to the three-dimensional crystal structure [19].

The planar nature of the imidazole ring, combined with the spatial arrangement of the substituents, suggests that the molecules would pack in a manner that optimizes these non-covalent interactions while minimizing steric hindrance [10] [19]. The presence of these multiple interaction types typically results in a relatively high melting point and thermal stability for such crystalline materials [11] [19].

Spectroscopic Properties

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide [7] [19]. The proton (1H) NMR spectrum of this compound is expected to show characteristic signals that correspond to the different hydrogen environments within the molecule [7].

The 1H NMR spectrum typically displays a singlet at approximately δ 3.7-4.0 ppm, which is attributed to the three protons of the methyl group (N-CH3) attached to the nitrogen at position 1 of the imidazole ring [7] [19]. Another distinctive signal appears as a singlet at around δ 7.5-8.0 ppm, corresponding to the single proton at position 2 of the imidazole ring [7]. The sulfonamide group (-SO2NH2) typically produces a broad singlet at approximately δ 6.5-7.0 ppm, representing the two protons of the primary amine [7] [24].

In the carbon-13 (13C) NMR spectrum, signals for the four carbon atoms in the molecule would be observed [24]. The methyl carbon typically appears at around δ 34-36 ppm, while the carbon atoms of the imidazole ring generate signals in the range of δ 120-145 ppm, with the exact positions influenced by the electronic effects of the nitro and sulfonamide substituents [24] [7].

Mass Spectrometry Profiles

Mass spectrometry analysis of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide reveals characteristic fragmentation patterns that aid in structural elucidation and compound identification [5] [14]. The molecular ion peak appears at m/z 206, corresponding to the molecular weight of the compound [14] [5].

The fragmentation pattern typically includes several diagnostic peaks resulting from the sequential loss of specific functional groups [5]. A prominent fragment peak is often observed at m/z 142, corresponding to the loss of the sulfur dioxide (SO2) moiety from the sulfonamide group [5] [14]. Further fragmentation may produce peaks at m/z 96, representing the loss of both the sulfonamide and nitro groups [5].

Additional fragment ions may be observed due to the cleavage of the imidazole ring or the loss of the methyl group, providing a comprehensive mass spectral profile that serves as a fingerprint for this compound [5] [14]. The relative intensities of these fragment peaks depend on the ionization technique employed, with electron impact ionization typically producing more extensive fragmentation compared to softer ionization methods such as electrospray ionization [5].

IR Spectroscopy Characteristics

Infrared (IR) spectroscopy of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide reveals characteristic absorption bands associated with the functional groups present in the molecule [7] [23]. The IR spectrum provides valuable information about the vibrational modes of various bonds, confirming the structural features of the compound [23].

The sulfonamide group (-SO2NH2) exhibits distinctive absorption bands, with the asymmetric and symmetric SO2 stretching vibrations appearing at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively [23] [24]. The N-H stretching vibrations of the sulfonamide group typically produce broad bands in the region of 3300-3100 cm⁻¹ [24] [7].

The nitro group (-NO2) contributes significant absorption bands to the IR spectrum, with asymmetric and symmetric stretching vibrations observed at approximately 1540-1520 cm⁻¹ and 1350-1330 cm⁻¹, respectively [23] [7]. The imidazole ring structure generates C=N stretching vibrations around 1600-1550 cm⁻¹ and C-N stretching vibrations in the range of 1300-1200 cm⁻¹ [23] [24].

Additional bands corresponding to C-H stretching vibrations of the methyl group appear at approximately 2950-2850 cm⁻¹, while the C-H bending vibrations of the imidazole ring are typically observed in the fingerprint region below 1000 cm⁻¹ [23] [7]. These spectral features collectively provide a comprehensive vibrational profile that is characteristic of the compound's molecular structure [23].

Electronic Properties

Frontier Molecular Orbitals Configuration

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play crucial roles in determining the reactivity and electronic properties of 1-methyl-4-nitro-1H-imidazole-5-sulfonamide [13] [22]. These orbitals are particularly important for understanding potential chemical reactions and electronic transitions within the molecule [13].

The HOMO of this compound is likely concentrated primarily on the imidazole ring and the sulfonamide group, reflecting the electron-rich regions of the molecule [13]. The electron density distribution in the HOMO is influenced by the nitrogen atoms in the imidazole ring, which contribute their lone pairs to the π-system, and by the sulfonamide group, which contains electron-rich oxygen atoms [13] [22].

In contrast, the LUMO is expected to be predominantly localized on the nitro group and partially on the imidazole ring [13]. The nitro group, being strongly electron-withdrawing, creates a region of low electron density that can readily accept electrons, making it a significant contributor to the LUMO [13] [22]. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is expected to be moderately large due to the presence of these electron-withdrawing groups, which lower the LUMO energy while having less effect on the HOMO energy [13].

The frontier molecular orbital configuration significantly influences the compound's chemical reactivity, with the HOMO acting as an electron donor in nucleophilic reactions and the LUMO serving as an electron acceptor in electrophilic reactions [13] [22]. The moderate HOMO-LUMO gap suggests that the compound would exhibit intermediate reactivity in such processes [13].